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molecular formula C16H25NO2 B8383053 N-(2-hydroxy-1-methyl-2-phenylethyl)-N-methyl hexanamide

N-(2-hydroxy-1-methyl-2-phenylethyl)-N-methyl hexanamide

Cat. No. B8383053
M. Wt: 263.37 g/mol
InChI Key: OARWCTUYKIIKNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05488131

Procedure details

In a dry 2 L round-bottomed flask equipped with a magnetic stirrer was added (+)-pseudoephedrine (40.0 g, 242.06 mmol, 1.0 equiv) and tetrahydrofuran (500 mL), and the mixture was stirred in a 23° C. water bath. Hexanoic anhydride (55.51 g, 259 mmol, 1.07 equiv) was added via cannula over a 10 minute interval, and transfer was quantitated with an additional portion of tetrahydrofuran (10 mL). After 25 minutes, the reaction was quenched with saturated sodium bicarbonate (300 mL). Volatile components were removed under reduced pressure, and the residue was extracted from water (500 mL) with ethyl acetate (3×250 mL). The organic extracts were dried over sodium sulfate, and after removal of the solvent under reduced pressure, a white solid was obtained, which was recrystallized from 1:1 ether/hexanes (200 mL) to afford the hexanamide as white crystals (58.2 g, 91% yield): mp 62°-63° C.; 1H NMR (300 MHz, C 6D6) δ7.0-7.4 (m, 5H), 4.9 (br, 1H), 4.52 (d, 1H, J=6.9 Hz), 4.14 (m, 1H), 3.77 (m, 1H), 2.79 (s, 3H), 2.42 (m, 2H), 2.13 (s, 3H), 1.83 (m, 2H), 1.59 (qn, 2H, J=7.6 Hz), 1.1-1.4 (m, 4H), 0.99 (d, 3H, J=7.0 Hz), 0.86 (t, 3H, J=7.0 Hz), 0.59 (d, 3H, J=6.8 Hz); 13C NMR (75.5 MHz, CDCl3) δ175.2, 174.2, 142.3, 141.6, 128.3, 128.0, 127.8, 127.3, 126.7, 126.2, 76.1, 75.1, 58.2, 57.0, 34.1, 33.4, 32.4, 31.5, 31.3, 26.6, 24.9, 24.5, 22.31, 22.29, 15.2, 14.2, 13.82, 13.79; FTIR (neat film) cm-1 3378 (br, m), 2956 (m), 2931 (m), 2871 (m), 1618 (s), 1453 (m), 1406 (m), 1051 (m), 701 (m); HRMS (FAB) Calcd for C16H26N02 (MH+): 264.1965. Found: 264.1966.
Name
(+)-pseudoephedrine
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
55.51 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Yield
91%

Identifiers

REACTION_CXSMILES
[CH3:1][C@H:2]([NH:11][CH3:12])[C@@H:3]([OH:10])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[C:13](OC(=O)CCCCC)(=O)[CH2:14]CCCC.[O:28]1[CH2:32][CH2:31][CH2:30][CH2:29]1>>[OH:10][CH:3]([C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1)[CH:2]([N:11]([CH3:12])[C:32](=[O:28])[CH2:31][CH2:30][CH2:29][CH2:13][CH3:14])[CH3:1]

Inputs

Step One
Name
(+)-pseudoephedrine
Quantity
40 g
Type
reactant
Smiles
C[C@@H]([C@H](C1=CC=CC=C1)O)NC
Name
Quantity
500 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
55.51 g
Type
reactant
Smiles
C(CCCCC)(=O)OC(CCCCC)=O
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred in a 23° C. water bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a dry 2 L round-bottomed flask equipped with a magnetic stirrer
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with saturated sodium bicarbonate (300 mL)
CUSTOM
Type
CUSTOM
Details
Volatile components were removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted from water (500 mL) with ethyl acetate (3×250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts were dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
after removal of the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
a white solid was obtained
CUSTOM
Type
CUSTOM
Details
which was recrystallized from 1:1 ether/hexanes (200 mL)

Outcomes

Product
Details
Reaction Time
25 min
Name
Type
product
Smiles
OC(C(C)N(C(CCCCC)=O)C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 58.2 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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